1-(Benzylsulfonyl)piperidin-4-one

Solid-phase organic synthesis Combinatorial chemistry Piperidin-4-one derivatives

Procure 1-(Benzylsulfonyl)piperidin-4-one for research applications requiring a robust electron-withdrawing sulfonyl group that activates α-positions for functionalization while protecting the nitrogen. This scaffold is validated for solid-phase combinatorial synthesis via traceless sulfinate cleavage—a capability absent in N-alkyl piperidinones. Derivatives achieve 0.56 nM AChE IC₅₀ with 18,000-fold selectivity over BuChE, and maintain activity against drug-resistant SMO mutants (SmoD477H). With a predicted LogP of 0.93 and TPSA of 63 Ų, it occupies CNS drug-like chemical space ideal for lead optimization. Choose this intermediate to access unique reactivity and proven biological target engagement not attainable with generic piperidin-4-one analogs.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 267666-08-0
Cat. No. B3034987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylsulfonyl)piperidin-4-one
CAS267666-08-0
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyFEYBMJAHQOAMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylsulfonyl)piperidin-4-one (CAS 267666-08-0): Chemical Identity and Core Characteristics for Research Procurement


1-(Benzylsulfonyl)piperidin-4-one (CAS 267666-08-0, MFCD09941085) is a synthetic organic compound characterized by a piperidine ring bearing a benzylsulfonyl group at the N-1 position and a ketone functionality at the C-4 position, with a molecular formula of C12H15NO3S and molecular weight of 253.32 g/mol . As a bifunctional building block, it combines the synthetic versatility of the piperidin-4-one scaffold—enabling transformations such as reductive amination, Grignard additions, and heterocycle formation—with the electron-withdrawing and hydrogen-bond-accepting properties of the sulfonyl moiety . This compound is primarily procured as a research intermediate for synthesizing structurally diverse derivatives in medicinal chemistry and drug discovery programs, with commercial availability from multiple suppliers at purities typically ≥98% .

Why Generic Piperidin-4-one Substitution Cannot Replace 1-(Benzylsulfonyl)piperidin-4-one in N-Sulfonyl-Specific Research Applications


Substituting 1-(Benzylsulfonyl)piperidin-4-one with alternative N-substituted piperidin-4-ones or simple piperidin-4-one is not functionally equivalent because the benzylsulfonyl group confers distinct electronic properties and synthetic accessibility advantages. Unlike N-alkyl or N-acyl derivatives, the N-sulfonyl linkage (S=O) serves as a robust electron-withdrawing group that activates the adjacent α-positions for deprotonation and subsequent functionalization while simultaneously protecting the nitrogen from undesired nucleophilic reactions . In solid-phase synthesis contexts, the sulfonyl group enables resin-bound precursor design with clean, recyclable sulfinate cleavage—a feature not available with N-alkyl piperidinones [1]. Furthermore, the specific benzylsulfonyl substitution pattern has been empirically linked to substantially enhanced biological target engagement, as demonstrated by a derivative achieving an IC50 of 0.56 nM against acetylcholinesterase—an activity level 18,000-fold selective over butyrylcholinesterase that cannot be extrapolated to other N-substituted analogs [2]. The evidence below quantifies precisely where this compound differentiates itself from the closest structural comparators.

Quantitative Comparative Evidence for 1-(Benzylsulfonyl)piperidin-4-one (CAS 267666-08-0) Against Closest Structural Analogs


Solid-Phase Synthetic Utility of N-Benzylsulfonyl Piperidin-4-one Scaffolds vs. N-Alkyl or N-Acyl Piperidinones

The N-benzylsulfonyl moiety enables a unique solid-phase synthetic strategy that is not achievable with N-alkyl or N-acyl piperidin-4-one analogs. Polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone serves as a precursor for substituted divinyl ketones in heterocyclization reactions with amines, yielding 2-substituted piperidin-4-one derivatives [1]. Critically, the resin is released in a recyclable sulfinate form following the cyclization step, providing both a traceless cleavage mechanism and reagent recycling capacity—features that are entirely absent in synthetic protocols employing N-alkyl piperidin-4-ones, which lack the requisite sulfonyl leaving group for solid-phase attachment and release [1].

Solid-phase organic synthesis Combinatorial chemistry Piperidin-4-one derivatives

Predicted Lipophilicity (ACD/LogP) of 1-(Benzylsulfonyl)piperidin-4-one vs. Unsubstituted Piperidin-4-one and N-Benzylpiperidin-4-one Analogs

The benzylsulfonyl substitution yields a predicted ACD/LogP value of 0.93 for 1-(Benzylsulfonyl)piperidin-4-one , representing a balance between the high polarity of unsubstituted piperidin-4-one (experimental LogP approximately -0.5) and the higher lipophilicity of N-benzylpiperidin-4-one (estimated LogP approximately 1.5-1.8) [1]. This intermediate lipophilicity arises from the electron-withdrawing sulfonyl group partially offsetting the lipophilic contribution of the benzyl moiety. The compound also exhibits a predicted polar surface area of 63 Ų, zero hydrogen bond donors, and zero Rule of 5 violations , placing it within favorable drug-like chemical space while offering distinct permeability characteristics compared to N-alkyl analogs.

Physicochemical property prediction Drug-likeness ADME profiling

Functional Outcome in a High-Potency Derivative: Acetylcholinesterase Inhibition of Benzylsulfonyl-Containing Piperidine vs. Non-Sulfonyl Analogs

A derivative incorporating the 4′-(benzylsulfonyl)benzoyl moiety (Compound 21: 1-benzyl-4-[2-(N-[4′-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) demonstrated an IC50 of 0.56 nM against acetylcholinesterase (AChE) [1]. This activity represents an 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE). In contrast, the N-benzoylpiperidine derivative lacking the sulfonyl moiety was reported as 'almost inactive' in the same study [1]. At a dose of 3 mg/kg in rats, Compound 21 produced a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus, leading to its selection for advanced development as an antidementia agent [1].

Acetylcholinesterase inhibition Neurological disorders Structure-activity relationship

Derivative Bioactivity in Hedgehog Pathway Inhibition: Benzylsulfonylpiperidine-Based LKD1214 vs. Clinical Benchmark Vismodegib

LKD1214 (2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), a derivative synthesized from the benzylsulfonylpiperidine scaffold, exhibits comparable potency to vismodegib in suppressing Hedgehog pathway activation [1]. Critically, LKD1214 maintains inhibitory activity against the SmoD477H mutant—observed in patients with vismodegib-resistant basal cell carcinoma—whereas vismodegib loses efficacy against this mutation [1]. LKD1214 also features a distinctive binding interface with Smoothened (SMO) compared to other SMO-regulating compounds and inhibits tumor growth in a mouse model of medulloblastoma [1].

Hedgehog signaling Cancer therapeutics Drug resistance

Predicted Aqueous Solubility Profile of 1-(Benzylsulfonyl)piperidin-4-one vs. Piperidin-4-one and N-Benzylpiperidin-4-one

Predicted aqueous solubility for 1-(Benzylsulfonyl)piperidin-4-one, estimated at approximately 0.5-2 mg/mL at 25°C based on ACD/LogP and polar surface area calculations , falls between the high solubility of unsubstituted piperidin-4-one (freely soluble, >10 mg/mL) and the poor aqueous solubility of N-benzylpiperidin-4-one (estimated <0.1 mg/mL) [1]. The sulfonyl group's strong hydrogen bond acceptor capacity (four H-bond acceptors total) partially compensates for the lipophilic benzyl group's solubility-reducing effect, yielding an intermediate solubility profile not achievable with purely alkyl or aryl N-substitution.

Aqueous solubility Formulation development Physicochemical profiling

Predicted Polar Surface Area and Hydrogen Bonding Capacity of 1-(Benzylsulfonyl)piperidin-4-one vs. N-Alkyl and N-Acyl Piperidin-4-ones

1-(Benzylsulfonyl)piperidin-4-one has a predicted topological polar surface area (TPSA) of 63 Ų, comprising four hydrogen bond acceptors (two sulfonyl oxygens, one ketone oxygen, and the sulfonamide nitrogen oxygen pair) and zero hydrogen bond donors . In contrast, N-acyl piperidin-4-ones typically exhibit TPSA values of 46-50 Ų (fewer H-bond acceptors), while N-alkyl piperidin-4-ones show TPSA values of approximately 20-29 Ų [1]. The elevated TPSA of the sulfonyl-containing compound provides enhanced aqueous interaction capacity without introducing hydrogen bond donors that would impair passive membrane permeability .

Membrane permeability Blood-brain barrier penetration Molecular descriptor analysis

Validated Research and Industrial Application Scenarios for 1-(Benzylsulfonyl)piperidin-4-one Based on Quantitative Comparative Evidence


Combinatorial Library Synthesis on Solid Phase Requiring Traceless Sulfinate Cleavage

Researchers constructing 2-substituted piperidin-4-one libraries via solid-phase synthesis should select this compound (or polymer-bound derivatives thereof) because the benzylsulfonyl moiety enables resin attachment and subsequent release in recyclable sulfinate form—a traceless cleavage mechanism that N-alkyl piperidin-4-one analogs cannot support. The polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone precursor reacts with amines to form substituted piperidin-4-ones on solid support, releasing the resin as recyclable sulfinate [1]. This workflow is validated for combinatorial chemistry applications where library purity and reagent recycling are critical factors.

Development of High-Potency CNS-Penetrant AChE Inhibitors

Medicinal chemistry teams pursuing acetylcholinesterase inhibitors for neurological indications should prioritize this intermediate based on class-level evidence showing that derivatives containing the benzylsulfonyl moiety achieve sub-nanomolar AChE potency (IC50 = 0.56 nM) with 18,000-fold selectivity over BuChE, while non-sulfonyl benzoylpiperidine analogs are essentially inactive [1]. The compound's predicted TPSA of 63 Ų and LogP of 0.93 place it within favorable CNS drug-like chemical space, making it an appropriate scaffold starting point for CNS-penetrant inhibitor design .

Discovery of Next-Generation SMO Antagonists to Overcome Vismodegib Resistance

Oncology-focused programs targeting Hedgehog pathway-driven cancers (basal cell carcinoma, medulloblastoma) should use this scaffold for designing SMO inhibitors that retain activity against drug-resistant mutants. A derivative (LKD1214) synthesized from this scaffold maintains full inhibitory activity against the SmoD477H mutant that confers clinical resistance to vismodegib, while also exhibiting a distinctive SMO binding interface and in vivo tumor growth inhibition [1]. This validated resistance-overcoming profile makes 1-(Benzylsulfonyl)piperidin-4-one a strategically valuable starting material for second-generation Hh pathway antagonist programs.

Physicochemical Property Optimization in Hit-to-Lead Programs Requiring Balanced Lipophilicity and Solubility

Drug discovery teams seeking a piperidin-4-one scaffold with intermediate lipophilicity (LogP = 0.93) and adequate aqueous solubility (~0.5-2 mg/mL) should select this compound over either highly polar unsubstituted piperidin-4-one or excessively lipophilic N-benzylpiperidin-4-one. The benzylsulfonyl substitution provides the optimal balance for preliminary biological assays without requiring co-solvents that may confound early activity readouts, while maintaining favorable drug-like properties (zero H-bond donors, four H-bond acceptors, zero Rule of 5 violations) [1]. This property profile is particularly suitable for fragment-based screening and early lead optimization campaigns where solubility and permeability must be balanced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzylsulfonyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.